Physicochemical Property Differentiation vs. 2,5-Dimethylfuran-3-carboxamide Analog (CAS 2034306-57-3)
Compared to the 2,5-dimethylfuran-3-carboxamide analog (CAS 2034306-57-3), the target compound (CAS 2034460-31-4) possesses an unsubstituted furan-3-carboxamide, resulting in a lower computed XLogP3-AA (1.4 vs. an estimated >2.0 for the dimethyl analog) and a topological polar surface area of 73 Ų [1]. The absence of methyl substituents on the furan ring reduces steric bulk and alters hydrogen-bond acceptor geometry, which may influence target binding and solubility profiles [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4; TPSA = 73 Ų |
| Comparator Or Baseline | 2,5-dimethyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)furan-3-carboxamide (CAS 2034306-57-3): XLogP3-AA estimated >2.0; TPSA = 73 Ų |
| Quantified Difference | ΔXLogP3-AA ≥ 0.6 units lower for target compound; TPSA identical |
| Conditions | Computed values via XLogP3 3.0 and Cactvs 3.4.6.11 (PubChem) |
Why This Matters
A difference of ≥0.6 log units in lipophilicity can significantly affect passive membrane permeability and non-specific protein binding, directly impacting in vitro assay performance and in vivo pharmacokinetics, making compound-specific procurement essential for reproducible results.
- [1] PubChem. Compound Summaries for CID 122245761 and CID 122245763. https://pubchem.ncbi.nlm.nih.gov/. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. https://doi.org/10.1517/17460441003605098. View Source
